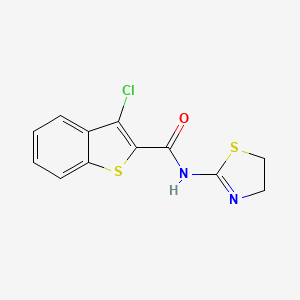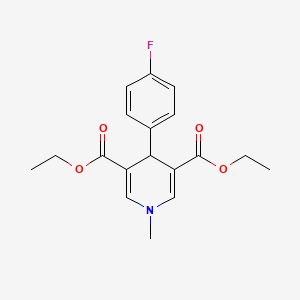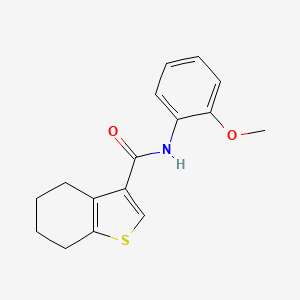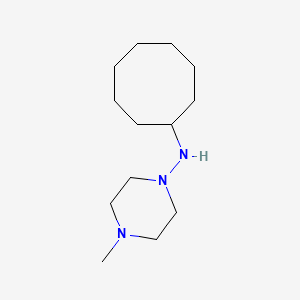
1-(5-chloro-2-methoxybenzoyl)-3,5-dimethyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-chloro-2-methoxybenzoyl)-3,5-dimethyl-1H-pyrazole, also known as Cmpd 1, is a compound that has gained interest in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrazole derivatives, which have been found to exhibit a wide range of biological activities.
Wirkmechanismus
The exact mechanism of action of 1-(5-chloro-2-methoxybenzoyl)-3,5-dimethyl-1H-pyrazole 1 is not fully understood. However, studies have suggested that it may act by inhibiting the activity of enzymes involved in the production of pro-inflammatory cytokines. Additionally, 1-(5-chloro-2-methoxybenzoyl)-3,5-dimethyl-1H-pyrazole 1 has been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory activity, 1-(5-chloro-2-methoxybenzoyl)-3,5-dimethyl-1H-pyrazole 1 has been found to exhibit other biochemical and physiological effects. Studies have shown that it has antioxidant activity, which may be beneficial in preventing oxidative stress-related diseases. Additionally, 1-(5-chloro-2-methoxybenzoyl)-3,5-dimethyl-1H-pyrazole 1 has been found to exhibit antitumor activity in certain cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(5-chloro-2-methoxybenzoyl)-3,5-dimethyl-1H-pyrazole 1 in lab experiments is its relatively simple synthesis method. Additionally, it has been found to exhibit potent biological activity at low concentrations, which may make it a cost-effective option for researchers. However, one limitation of using 1-(5-chloro-2-methoxybenzoyl)-3,5-dimethyl-1H-pyrazole 1 is its relatively low solubility in aqueous solutions, which may make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 1-(5-chloro-2-methoxybenzoyl)-3,5-dimethyl-1H-pyrazole 1. One area of interest is its potential use as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis. Additionally, further studies are needed to fully understand the mechanism of action of 1-(5-chloro-2-methoxybenzoyl)-3,5-dimethyl-1H-pyrazole 1 and its potential applications in other areas such as cancer therapy and neurodegenerative diseases.
Synthesemethoden
The synthesis of 1-(5-chloro-2-methoxybenzoyl)-3,5-dimethyl-1H-pyrazole 1 has been described in several research articles. One of the most common methods involves the reaction of 5-chloro-2-methoxybenzoyl chloride with 3,5-dimethyl-1H-pyrazole in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain pure 1-(5-chloro-2-methoxybenzoyl)-3,5-dimethyl-1H-pyrazole 1.
Wissenschaftliche Forschungsanwendungen
1-(5-chloro-2-methoxybenzoyl)-3,5-dimethyl-1H-pyrazole 1 has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research is its use as an anti-inflammatory agent. Studies have shown that 1-(5-chloro-2-methoxybenzoyl)-3,5-dimethyl-1H-pyrazole 1 exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
(5-chloro-2-methoxyphenyl)-(3,5-dimethylpyrazol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2/c1-8-6-9(2)16(15-8)13(17)11-7-10(14)4-5-12(11)18-3/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFZWOUXDDKBQBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=C(C=CC(=C2)Cl)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-chloro-2-methoxyphenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-oxo-2-phenyl-5-(1-pyrrolidinyl)-2,3-dihydro-4-pyridazinyl]acetamide](/img/structure/B5692229.png)




![{1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinyl}(2-pyridinyl)methanone](/img/structure/B5692275.png)
![3-chloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5692276.png)
![3-piperidin-3-yl-N-[(1-propyl-1H-imidazol-2-yl)methyl]benzamide](/img/structure/B5692281.png)




![6-(4-chlorophenyl)-3,3-dimethyl-1,5-diazabicyclo[3.1.0]hexane](/img/structure/B5692323.png)
![N-(6-oxo-6,9,10,11,12,13-hexahydrochromeno[4,3-d]cyclohepta[b]pyridin-7-yl)acetamide](/img/structure/B5692329.png)